Cas no 64168-12-3 (Naphthalene, 2-(bromomethyl)-7-fluoro-)

Naphthalene, 2-(bromomethyl)-7-fluoro- structure
64168-12-3 structure
Product Name:Naphthalene, 2-(bromomethyl)-7-fluoro-
CAS No:64168-12-3
MF:C11H8BrF
MW:239.083625793457
MDL:MFCD18410637
CID:424824
PubChem ID:23292295
Update Time:2025-07-09

Naphthalene, 2-(bromomethyl)-7-fluoro- Chemical and Physical Properties

Names and Identifiers

    • Naphthalene, 2-(bromomethyl)-7-fluoro-
    • 2-(bromomethyl)-7-fluoronaphthalene
    • 2-Bromomethyl-7-fluoro-naphthalene
    • 2-bromomethyl-7-fluoronaphthalene
    • DTXSID10632619
    • 7-fluoro-2-bromomethylnaphthalene
    • 64168-12-3
    • XLDDEDRHNNWHEQ-UHFFFAOYSA-N
    • SCHEMBL6959233
    • MDL: MFCD18410637
    • Inchi: 1S/C11H8BrF/c12-7-8-1-2-9-3-4-11(13)6-10(9)5-8/h1-6H,7H2
    • InChI Key: XLDDEDRHNNWHEQ-UHFFFAOYSA-N
    • SMILES: BrCC1C=CC2C=CC(=CC=2C=1)F

Computed Properties

  • Exact Mass: 237.97934
  • Monoisotopic Mass: 237.97934g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0

Naphthalene, 2-(bromomethyl)-7-fluoro- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A219000394-500mg
2-(Bromomethyl)-7-fluoronaphthalene
64168-12-3 98%
500mg
$1048.60 2023-09-01
Alichem
A219000394-1g
2-(Bromomethyl)-7-fluoronaphthalene
64168-12-3 98%
1g
$1634.45 2023-09-01
eNovation Chemicals LLC
Y1127518-500mg
2-Bromomethyl-7-fluoro-naphthalene
64168-12-3 95%
500mg
$825 2024-07-28
eNovation Chemicals LLC
Y1127518-1g
2-Bromomethyl-7-fluoro-naphthalene
64168-12-3 95%
1g
$1545 2024-07-28
eNovation Chemicals LLC
Y1127518-5g
2-Bromomethyl-7-fluoro-naphthalene
64168-12-3 95%
5g
$5465 2024-07-28
eNovation Chemicals LLC
Y1127518-500mg
2-Bromomethyl-7-fluoro-naphthalene
64168-12-3 95%
500mg
$825 2025-02-20
eNovation Chemicals LLC
Y1127518-1g
2-Bromomethyl-7-fluoro-naphthalene
64168-12-3 95%
1g
$1545 2025-02-20
eNovation Chemicals LLC
Y1127518-5g
2-Bromomethyl-7-fluoro-naphthalene
64168-12-3 95%
5g
$5465 2025-02-20
eNovation Chemicals LLC
Y1127518-1g
2-Bromomethyl-7-fluoro-naphthalene
64168-12-3 95%
1g
$1545 2025-02-25
eNovation Chemicals LLC
Y1127518-500mg
2-Bromomethyl-7-fluoro-naphthalene
64168-12-3 95%
500mg
$825 2025-02-25

Additional information on Naphthalene, 2-(bromomethyl)-7-fluoro-

Naphthalene, 2-(bromomethyl)-7-fluoro- and Its Significance in Modern Chemical Research

Naphthalene, 2-(bromomethyl)-7-fluoro- (CAS No. 64168-12-3) is a fluorinated bromomethyl naphthalene derivative that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry. This compound, characterized by its unique structural and electronic properties, serves as a versatile intermediate in the development of novel therapeutic agents and functional materials. The presence of both a bromomethyl group and a fluoro substituent makes it particularly valuable for constructing complex molecular architectures, enabling access to a wide range of pharmacologically active compounds.

The< strong>fluoro group in Naphthalene, 2-(bromomethyl)-7-fluoro- plays a crucial role in modulating the metabolic stability and binding affinity of drug candidates. Fluorine atoms are well-known for their ability to enhance the lipophilicity and metabolic resistance of molecules, which is a critical factor in drug design. Recent studies have demonstrated that the introduction of fluorine at the 7-position of the naphthalene core can significantly improve the pharmacokinetic properties of small molecule inhibitors. This has led to increased interest in fluorinated naphthalenes as building blocks for next-generation therapeutics.

The< strong>bromomethyl functionality in Naphthalene, 2-(bromomethyl)-7-fluoro- provides a reactive site for further chemical modifications, allowing for the facile introduction of various pharmacophores. This reactivity has been exploited in the synthesis of kinase inhibitors, antiviral agents, and other bioactive molecules. For instance, recent research has highlighted the use of this compound in the development of tyrosine kinase inhibitors (TKIs), which are widely used in the treatment of cancer. The ability to introduce fluorine and bromomethyl groups at specific positions on the naphthalene scaffold has enabled the creation of highly potent and selective inhibitors.

In addition to its pharmaceutical applications, Naphthalene, 2-(bromomethyl)-7-fluoro- has shown promise in materials science. The unique electronic properties of this compound make it suitable for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and other advanced optoelectronic devices. The fluorine substituent enhances charge transport properties, while the bromomethyl group allows for further functionalization to tailor the material's characteristics. These findings underscore the broad utility of fluorinated naphthalenes beyond traditional medicinal chemistry applications.

The synthesis of< strong>Naphthalene, 2-(bromomethyl)-7-fluoro- involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include halogenation reactions to introduce the bromomethyl group and fluorination techniques to incorporate the fluoro substituent. These synthetic strategies have been refined over recent years, leading to more efficient and scalable methods for producing this valuable intermediate. Advances in catalytic systems and green chemistry principles have further improved the sustainability of these synthetic routes.

The biological activity of derivatives derived from< strong>Naphthalene, 2-(bromomethyl)-7-fluoro- has been extensively studied in preclinical models. Researchers have explored its potential as an antimicrobial agent, an anti-inflammatory drug, and a neuroprotective compound. The combination of fluorine and bromomethyl groups appears to synergistically enhance biological activity by improving both uptake into target cells and interaction with biological receptors. These studies have provided valuable insights into the structure-activity relationships (SAR) governing the efficacy of fluorinated naphthalenes.

In conclusion, Naphthalene, 2-(bromomethyl)-7-fluoro- (CAS No. 64168-12-3) is a multifaceted compound with significant implications for both pharmaceutical chemistry and materials science. Its unique structural features make it an ideal candidate for developing novel therapeutics and advanced materials. As research continues to uncover new applications for this compound, its importance in modern chemical research is likely to grow even further.

Recommended suppliers
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited